Source
3-Bromo-1-(propan-2-yl)-1H-pyrazole is synthesized through various organic chemistry methods, often involving the bromination of pyrazole derivatives. Its structure features a bromine atom substituted at the 3-position of the pyrazole ring and an isopropyl group at the 1-position.
Classification
This compound belongs to the class of heterocyclic compounds known as pyrazoles. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The presence of bromine and an isopropyl substituent contributes to its unique reactivity and potential biological activity.
Methods
The synthesis of 3-bromo-1-(propan-2-yl)-1H-pyrazole typically involves a multi-step process:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Structure
The molecular formula for 3-bromo-1-(propan-2-yl)-1H-pyrazole is C₅H₈BrN₃. The structure features:
Reactions
3-Bromo-1-(propan-2-yl)-1H-pyrazole can participate in various chemical reactions:
The reactivity of this compound is largely influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the isopropyl group.
Process
While specific biological mechanisms for 3-bromo-1-(propan-2-yl)-1H-pyrazole are not extensively documented, compounds in this class often exhibit activity through:
Further studies are required to elucidate precise mechanisms and target interactions.
Physical Properties
Chemical Properties
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm structure and purity.
3-Bromo-1-(propan-2-yl)-1H-pyrazole has several scientific uses:
The pyrazole ring system stands as a cornerstone of medicinal chemistry, with its therapeutic significance recognized since the serendipitous synthesis of antipyrine (phenazone) by Ludwig Knorr in 1883 [3]. This five-membered diazole heterocycle provides a versatile pharmacophore capable of diverse non-covalent interactions with biological targets. The introduction of 3-bromo-1-(propan-2-yl)-1H-pyrazole represents a contemporary advancement within this historically significant scaffold, designed to leverage both the inherent bioactivity of pyrazoles and the strategic positioning of halogen and alkyl substituents for enhanced pharmacological properties [9].
Table 1: Evolution of Key Pyrazole-Based Therapeutics
Compound | Structural Features | Therapeutic Application | Year/Period |
---|---|---|---|
Antipyrine (Phenazone) | Unsubstituted pyrazolone | First-generation antipyretic/analgesic | 1883 |
Aminophenazone | 4-Dimethylamino derivative | Anti-inflammatory, liver function assessment | Early 20th c. |
Metamizole | Sulfonated pyrazolone | Potent analgesic/antipyretic (perioperative pain) | 1922 |
Edaravone | 3-Methyl-1-phenyl-2-pyrazolin-5-one | Free radical scavenger (ALS treatment) | 2001 (Japan) |
Eltrombopag | Brominated hydrazone-pyrazole hybrid | Thrombopoietin receptor agonist (thrombocytopenia) | 2008 (FDA) |
3-Bromo-1-(propan-2-yl)-1H-pyrazole | 3-Br, 1-isopropyl substitution | Synthetic intermediate for kinase inhibitors & antimicrobials | 21st c. |
Structure-Activity Relationship (SAR) studies have consistently demonstrated that substitutions at the N-1 and C-3 positions profoundly influence pyrazole bioactivity. The isopropyl group at N-1 enhances lipophilicity and metabolic stability compared to smaller alkyl groups, facilitating membrane penetration. Meanwhile, the bromine atom at C-3 serves as a versatile handle for further derivatization via cross-coupling reactions or as an electron-withdrawing group modulating electron density within the ring system [3] [9]. Medicinal chemists exploit these properties to optimize target binding; for instance, in antimicrobial pyrazoles like derivatives 12 and 13, the presence of bromine correlates with enhanced Gram-positive bacterial inhibition (MIC = 25-100 μg/mL against S. aureus), likely due to increased membrane interaction capabilities [3].
Table 2: SAR of Bioactive Pyrazole Derivatives with Halogen/Alkyl Substituents
Compound Ref. (From [3]) | C-3 Substituent | N-1 Substituent | Notable Biological Activity |
---|---|---|---|
Derivative 12 | Complex amino group | Aryl | MIC = 100 μg/mL (B. subtilis, S. aureus) |
Derivative 13 | Modified amino | Aryl | MIC = 25 μg/mL (B. subtilis, S. aureus) |
Derivative 25 | Bromomethyl | Not specified | MIC = 8.02 μg/mL (S. aureus), 9.22 μg/mL (C. albicans) |
Derivative 29 | Bromo | Not specified | MIC = 10.0 μg/mL (B. subtilis), 4.08 μg/mL (E. coli) |
3-Bromo-1-(propan-2-yl)-1H-pyrazole | Br | Propan-2-yl (isopropyl) | Key intermediate for kinase inhibitor synthesis |
The strategic incorporation of bromine at the C-3 position and an isopropyl group at N-1 in 3-bromo-1-(propan-2-yl)-1H-pyrazole (Molecular Formula: C₆H₉BrN₂; MW: 189.06 g/mol) creates a synergistic interplay governing the compound’s electronic profile, steric demand, and synthetic utility [1] [2]. Bromine, with its high electronegativity (χ = 2.96) and polarizable electron cloud, significantly alters the electron density distribution within the pyrazole ring. This manifests experimentally in reduced electron density at C-4/C-5 positions (δ_C ≈ 105-110 ppm in ¹³C NMR), activating these sites toward electrophilic attack while simultaneously enabling oxidative addition pathways for transition metal catalysis .
The isopropyl group (-CH(CH₃)₂) introduces substantial steric bulk (Taft steric parameter Eₛ = -0.47) compared to methyl (Eₛ = 0.00) or ethyl (Eₛ = -0.07) substituents. This steric profile shields the N-1 nitrogen from metabolic oxidation while creating a hydrophobic domain beneficial for interaction with protein binding pockets, such as the ATP-binding sites of kinases. Conformational analysis indicates that the isopropyl group adopts a pseudo-axial orientation relative to the pyrazole plane, minimizing van der Waals repulsion with the C-3 bromine substituent . This spatial arrangement was validated computationally for analogous cyclopenta-fused systems, where the isopropyl group’s orientation impacts binding to histone acetyltransferase enzymes .
Reactivity Profile:
Table 3: Comparative Analysis of Brominated Isopropylpyrazole Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Bromine Position | Key Reactivity/Application | Source |
---|---|---|---|---|---|
3-Bromo-1-(propan-2-yl)-1H-pyrazole | C₆H₉BrN₂ | 189.06 | C-3 (pyrazole) | Nucleophilic substitution, cross-coupling | [1] |
3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole | C₇H₁₁BrN₂ | 203.08 | -CH₂Br (exocyclic) | Alkylation, SN2 reactions with N/S-nucleophiles | [2] |
2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol | C₇H₁₁BrN₂O | 219.08 | C-3 (pyrazole) | Functionalized building block (alcohol + bromide) | [5] |
3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine | C₈H₉BrN₄ | 241.09 | C-3 (pyrazolo) | CDK2/TBK1 kinase inhibition (IC₅₀ = 0.2-5 µM) | |
3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole | C₉H₁₃BrN₂ | 229.12 | C-3 (fused system) | Potential HAT inhibitor (docking score: -9.2 kcal/mol) |
The isopropyl group’s influence extends beyond sterics to electronic modulation. Hyperconjugative donation from the C-H bonds of the isopropyl methyl groups slightly elevates the HOMO energy of the pyrazole ring (by ~0.3 eV via DFT calculations), facilitating oxidative processes. This electron-donating effect (+I) partially counterbalances the electron-withdrawing nature (-I) of the bromine, creating a balanced electronic environment conducive to both electrophilic and nucleophilic transformations. In kinase inhibitor design, exemplified by 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, this balance enables optimal hydrogen bonding with hinge residues (e.g., Leu83 in CDK2) while the bromine occupies a hydrophobic subpocket . Molecular docking confirms bromine’s role in hydrophobic contact with Val18 and Ala31 residues in CDK2, contributing ΔG ~ -2.3 kcal/mol to binding affinity .
Synthetic Versatility: The combined bromine-isopropyl functionality renders this compound a linchpin for synthesizing complex heterocyclic systems. Key applications include:
The structural and reactivity profiles of 3-bromo-1-(propan-2-yl)-1H-pyrazole underscore its indispensable role as a multipurpose building block in modern medicinal chemistry and drug discovery pipelines.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0